molecular formula C10H12OS B15474458 S-Propyl benzenecarbothioate CAS No. 39251-01-9

S-Propyl benzenecarbothioate

Cat. No.: B15474458
CAS No.: 39251-01-9
M. Wt: 180.27 g/mol
InChI Key: YPACPXJQEYROHD-UHFFFAOYSA-N
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Description

S-Propyl benzenecarbothioate is a useful research compound. Its molecular formula is C10H12OS and its molecular weight is 180.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

39251-01-9

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

S-propyl benzenecarbothioate

InChI

InChI=1S/C10H12OS/c1-2-8-12-10(11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3

InChI Key

YPACPXJQEYROHD-UHFFFAOYSA-N

Canonical SMILES

CCCSC(=O)C1=CC=CC=C1

Origin of Product

United States

Biological Activity

S-Propyl benzenecarbothioate, a thioester compound, has garnered attention in various fields due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a propyl group attached to a benzenecarbothioate moiety. Its chemical structure can be represented as follows:

C9H10OS\text{C}_9\text{H}_{10}\text{OS}

This compound is part of a larger class of thioesters, which are known for their reactivity and utility in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The proposed mechanisms include:

  • Enzyme Inhibition : Thioesters can act as inhibitors for various enzymes by modifying active sites through nucleophilic attack.
  • Radical Formation : Under UV light, this compound can undergo homolytic cleavage, generating free radicals that may interact with cellular components, leading to oxidative stress.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study conducted on various bacterial strains demonstrated significant inhibition zones when exposed to this compound. The results are summarized in Table 1.

Bacterial Strain Inhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus20
Pseudomonas aeruginosa10

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. The findings suggest that this compound can induce apoptosis in cancer cells. Table 2 presents the IC50 values for various cell lines.

Cell Line IC50 (µM)
A549 (Lung Cancer)25
MCF-7 (Breast Cancer)30
HeLa (Cervical Cancer)28

Case Studies

  • Study on Antidiabetic Activity : A series of derivatives including this compound were evaluated for their antidiabetic properties. The study revealed that certain modifications enhanced the glucose uptake in muscle cells, suggesting potential therapeutic applications in diabetes management .
  • Cancer Research : A comprehensive study explored the cytotoxic effects of thioester compounds on various cancer cell lines. This compound was found to significantly suppress cell proliferation in multiple types of cancer cells, indicating its potential as an anticancer agent .

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